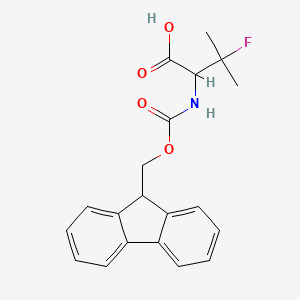

Fmoc-3-fluoro-DL-valine

Description

Fmoc-3-fluoro-DL-valine is a fluorinated derivative of valine, protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. Its structure features a fluorine atom substituted at the 3-position of valine’s isopropyl side chain, distinguishing it from non-fluorinated valine derivatives . The compound is racemic (DL-form), making it distinct from enantiomerically pure L- or D-configured amino acids typically used in biological systems.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIMQSXNKQSKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-DL-valine typically involves the protection of the amino group of 3-fluoro-DL-valine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane .

Industrial Production Methods: Industrial production of Fmoc-3-fluoro-DL-valine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS). Deprotection occurs via base-induced cleavage, with piperidine being the most common reagent:

Reaction Mechanism

-

Key Conditions : 20% piperidine in DMF at room temperature

-

Reaction Kinetics : Half-life of ~6 seconds under standard conditions .

| Deprotection Reagent | Solvent | Time (min) | Byproduct Monitoring Method |

|---|---|---|---|

| 20% piperidine | DMF | 0.5–2 | UV spectroscopy (λ = 301 nm) |

| 5% piperazine + 1% DBU | DMF | 3–5 | HPLC analysis |

Peptide Coupling Reactions

After deprotection, the free amine participates in coupling with incoming amino acids via carbodiimide or active ester methods:

Common Coupling Reagents

-

HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Typical Reaction Conditions

-

Solvent: DMF or dichloromethane

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Temperature: 0–25°C

Fluorine-Specific Reactivity

The β-fluorine on the valine side chain influences electronic and steric properties:

Electrochemical Fluorination

3-Fluorovaline derivatives are synthesized via electrochemical methods using Selectfluor® as a mediator:

Photocatalytic Fluorination

UV light and decatungstate photocatalysts enable C–H fluorination:

Synthetic Challenges and Solutions

Scientific Research Applications

Peptide Synthesis

Fmoc-3-fluoro-DL-valine is primarily utilized as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of fluorinated amino acids into peptides.

Case Study: Incorporation into Peptides

A study demonstrated the successful incorporation of Fmoc-3-fluoro-DL-valine into various peptide sequences, enhancing their stability and bioactivity. The fluorination was shown to influence the secondary structure of peptides, contributing to increased resistance to proteolytic degradation and improved binding affinities for target proteins .

Drug Development

The incorporation of fluorinated amino acids like Fmoc-3-fluoro-DL-valine into drug candidates can significantly alter their pharmacokinetic properties. Fluorination is known to enhance lipophilicity and metabolic stability, making compounds more effective as therapeutics.

Case Study: Anticancer Agents

Research has indicated that peptides containing Fmoc-3-fluoro-DL-valine exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The fluorinated peptides demonstrated improved cellular uptake and retention in cancer cells, leading to increased efficacy in inhibiting tumor growth .

Biomaterials and Bioimaging

Fluorinated compounds are increasingly being explored for use in biomaterials and bioimaging due to their unique properties. Fmoc-3-fluoro-DL-valine can be incorporated into polymeric materials used for drug delivery systems or as contrast agents in imaging techniques.

Case Study: Bioimaging Applications

In a study focusing on bioimaging, polymers synthesized with Fmoc-3-fluoro-DL-valine were evaluated for their ability to enhance imaging contrast in magnetic resonance imaging (MRI). The fluorinated polymers exhibited superior imaging capabilities due to the distinct magnetic properties imparted by the fluorine atoms .

Enzyme Inhibition Studies

Fluorinated amino acids have been shown to modulate enzyme activities due to their unique electronic properties. Fmoc-3-fluoro-DL-valine has been utilized in studies investigating enzyme inhibition mechanisms.

Case Study: Enzyme Activity Modulation

A recent investigation revealed that peptides containing Fmoc-3-fluoro-DL-valine could act as competitive inhibitors for specific enzymes involved in metabolic pathways. The presence of fluorine altered the binding dynamics, providing insights into the design of novel enzyme inhibitors .

Analytical Chemistry

Fmoc-3-fluoro-DL-valine has also found applications in analytical chemistry, particularly in methods for amino acid quantification and profiling.

Case Study: Amino Acid Derivatization

In analytical studies, Fmoc derivatives are commonly used for the derivatization of amino acids prior to chromatographic analysis. The use of Fmoc-3-fluoro-DL-valine as a standard allowed researchers to enhance the sensitivity and specificity of detection methods for amino acid profiling in biological samples .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Fmoc-3-fluoro-DL-valine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Key Observations :

- Deuterium Labeling : Fmoc-Val-OH-d8 replaces hydrogens with deuterium in the side chain, increasing molecular mass without significantly affecting reactivity—ideal for tracking in mass spectrometry or NMR .

- Stereochemistry : The DL-form of Fmoc-3-fluoro-DL-valine contrasts with the L-forms of the other compounds, which are standard in biological systems .

Functional and Application-Oriented Differences

Fmoc-3-fluoro-DL-valine vs. Fmoc-Val-OH (Standard)

- Fluorine’s Role: Fluorination can reduce metabolic degradation in vivo by resisting enzymatic cleavage, a property leveraged in drug design. Non-fluorinated Fmoc-Val-OH lacks this advantage .

- Racemic Mixture : The DL-form may complicate peptide synthesis requiring stereochemical purity, necessitating additional resolution steps compared to enantiomerically pure Fmoc-Val-OH .

Fmoc-3-fluoro-DL-valine vs. Fmoc-Val-OH-d8

- Isotopic vs. Functional Modification : Deuterium in Fmoc-Val-OH-d8 aids analytical tracking, whereas fluorine in Fmoc-3-fluoro-DL-valine directly influences peptide function .

- Cost Considerations : Fmoc-3-fluoro-DL-valine is priced at $999.00/100 mg (), reflecting its specialized synthesis, while isotopic analogs like Fmoc-Val-OH-d8 often command premium prices due to deuterium enrichment processes .

Commercial Availability and Cost Considerations

- Fmoc-3-fluoro-DL-valine : Available in 100 mg ($999.00) and 250 mg ($1,761.00) quantities, reflecting its niche application .

- Fmoc-Val-OH : Widely available in bulk (1 kg to 5 kg), with lower per-unit costs due to standardized production .

- Fmoc-Val-OH-d8: Pricing data is unavailable, but isotopic compounds typically cost 5–10× more than non-labeled analogs .

Biological Activity

Fmoc-3-fluoro-DL-valine is a fluorinated derivative of the amino acid valine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom at the 3-position of the valine side chain. This compound has garnered interest in various fields, particularly in peptide synthesis and biological research, due to its unique properties that influence the structure and activity of peptides.

Fmoc-3-fluoro-DL-valine is synthesized by protecting the amino group of 3-fluoro-DL-valine with the Fmoc group. This is typically achieved through a reaction with Fmoc-Cl in the presence of a base like sodium carbonate or triethylamine, often in solvents such as dimethylformamide (DMF) or dichloromethane. The Fmoc group serves as a protective moiety, allowing for selective reactions during peptide synthesis without unwanted side reactions.

Table 1: Comparison of Fmoc-3-fluoro-DL-valine with Related Compounds

| Compound | Fluorination | Reactivity | Applications |

|---|---|---|---|

| Fmoc-3-fluoro-DL-valine | Yes | High | Peptide synthesis, proteomics |

| Fmoc-valine | No | Moderate | General peptide synthesis |

| Fmoc-3-chloro-DL-valine | Yes | Moderate | Similar applications but different reactivity |

The biological activity of Fmoc-3-fluoro-DL-valine is primarily linked to its incorporation into peptides. The fluorine atom can influence the electronic properties of the peptide backbone, potentially enhancing binding interactions with biological targets. The presence of fluorine can also affect the stability and conformation of peptides, which is crucial for their biological function .

Cellular Effects

Incorporating Fmoc-3-fluoro-DL-valine into peptides can modulate various cellular processes:

- Cell Signaling : Altered peptide structures may enhance or inhibit signaling pathways.

- Gene Expression : Changes in peptide conformation can impact transcription factor binding and subsequent gene expression.

- Metabolism : The modified amino acid may affect metabolic pathways through its influence on enzyme activity.

Research Findings

Recent studies have highlighted several applications and findings related to Fmoc-3-fluoro-DL-valine:

- Peptide Stability : Research indicates that fluorinated amino acids can enhance the thermal stability of peptides. For instance, studies have shown that peptides containing fluorinated residues exhibit improved resistance to enzymatic degradation .

- Fluorinated Peptides in Drug Design : Fluorinated amino acids, including Fmoc-3-fluoro-DL-valine, have been explored for their potential in designing drugs with enhanced pharmacokinetic properties. The unique electronic characteristics imparted by fluorination can lead to better receptor binding and increased bioavailability .

- Hydrogel Applications : Fmoc derivatives are also utilized in creating hydrogels for biomedical applications. For example, hydrogels incorporating Fmoc-FF (a derivative related to Fmoc-3-fluoro-DL-valine) have shown promise in tissue engineering due to their biocompatibility and ability to support cell growth .

Case Studies

Several case studies illustrate the utility of Fmoc-3-fluoro-DL-valine:

- Study on Antimicrobial Peptides : A study demonstrated that incorporating fluorinated amino acids into antimicrobial peptides significantly enhanced their activity against resistant bacterial strains. The modified peptides exhibited increased membrane-disrupting capabilities compared to their non-fluorinated counterparts .

- Cancer Therapeutics : Research involving fluorinated peptides has shown potential in targeting cancer cells more effectively. For example, peptides designed with Fmoc-3-fluoro-DL-valine showed improved selectivity toward cancer cell lines, suggesting that fluorination may enhance therapeutic efficacy while reducing off-target effects .

Q & A

Q. What is the recommended synthetic route for preparing Fmoc-3-fluoro-DL-valine, and how is its purity validated?

Fmoc-3-fluoro-DL-valine is synthesized by introducing a fluorine atom at the 3-position of DL-valine, followed by Fmoc protection. The fluorination step typically employs reagents like Selectfluor or direct electrophilic substitution under controlled pH. After Fmoc protection (using Fmoc-Cl or Fmoc-OSu in basic conditions), the product is purified via recrystallization or column chromatography. Purity validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to confirm ≥99.0% purity .

- NMR : ¹⁹F NMR identifies fluorine incorporation, while ¹H/¹³C NMR confirms backbone structure .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF verifies molecular weight (expected [M+H]⁺ ~408.4 g/mol) .

Q. What are the optimal storage conditions and solubility profiles for Fmoc-3-fluoro-DL-valine?

- Storage : Store at 0–4°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group. Long-term storage at -20°C is advised for stability .

- Solubility :

Advanced Research Questions

Q. How does the 3-fluoro substituent impact peptide backbone conformation and stability compared to non-fluorinated valine?

The 3-fluoro group introduces steric and electronic effects:

- Steric hindrance : Fluorine’s van der Waals radius (1.47 Å) disrupts side-chain packing, potentially altering secondary structures (e.g., α-helices or β-sheets).

- Electronic effects : Fluorine’s electronegativity polarizes adjacent bonds, influencing hydrogen-bonding networks.

Methodological approaches : - Circular dichroism (CD) : Compare spectra of fluorinated vs. non-fluorinated peptides to detect conformational shifts .

- Molecular dynamics (MD) simulations : Model fluorine’s impact on side-chain rotamer preferences .

- Thermal denaturation assays : Measure Tm values to quantify thermodynamic stability .

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using Fmoc-3-fluoro-DL-valine?

Racemization risks arise from the DL configuration and basic coupling conditions. Strategies include:

- Low-temperature coupling : Perform reactions at 4°C using HATU/DIPEA in DMF to minimize base-induced epimerization .

- Chiral HPLC monitoring : Use a Chirobiotic T column to quantify D/L ratios post-synthesis .

- Kinetic control : Limit coupling times to 30–60 minutes to prevent equilibrium-driven racemization .

Q. How should contradictory data on fluorine’s bioactivity in fluorinated amino acids be resolved?

Discrepancies in literature (e.g., enhanced vs. reduced target binding) may stem from:

- Context-dependent effects : Fluorine’s impact varies with peptide sequence and target protein.

- Experimental variables : pH, temperature, and solvent polarity alter fluorine’s electronic contributions.

Resolution strategies : - Comparative studies : Synthesize analogs with fluorine at different positions and test under standardized conditions .

- X-ray crystallography : Resolve ligand-protein complexes to visualize fluorine interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.